![molecular formula C20H11FN4O2S B2520465 (Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477192-93-1](/img/structure/B2520465.png)
(Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbohydrazonoyl cyanide
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Description
Scientific Research Applications
Ultrasound-Promoted Synthesis and Cytotoxic Activity
A study demonstrated the use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. This method facilitated the synthesis of compounds with potential cytotoxic activity against human cells. One of the synthesized thiazole derivatives showed potent cytotoxic activity, highlighting its potential in therapeutic applications (Gomha & Khalil, 2012).
Synthesis and Microbial Activity
Another research focused on the synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives, which were tested for their microbial activity. The synthesized compounds displayed promising antibacterial and antifungal properties, suggesting their usefulness as antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives were synthesized and investigated for their ability to detect cyanide anions. These compounds exhibited significant changes in their photophysical properties upon interaction with cyanide, indicating their potential as chemosensors for environmental and biological monitoring (Wang et al., 2015).
Cytotoxicity of Poly-functionalized 4-(2-Arylthiazol-4-yl)-4H-chromenes
Research on poly-functionalized 4-aryl-4H-chromenes bearing a 2-arylthiazol-4-yl moiety revealed compounds with potent cytotoxic activity against various cancer cell lines. These findings underscore the potential of these compounds in cancer therapy (Mahmoodi et al., 2010).
Antimicrobial and Anticancer Agents
A study aimed at synthesizing new heterocyclic compounds with a sulfamoyl moiety reported the successful creation of compounds with significant antimicrobial properties. Additionally, some derivatives also showed potent anticancer activities, highlighting the dual-functional nature of these compounds (Darwish et al., 2014).
Fluorogenic Dyes for Biomolecular Detection
Unsymmetrical cyanine dyes, including derivatives with fluorine substituents, have been developed for biomolecular detection. These dyes exhibit enhanced fluorescence quantum yields and photostabilities, making them suitable for applications in biological imaging and diagnostics (Silva et al., 2007).
properties
IUPAC Name |
(2Z)-N-(4-fluoroanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN4O2S/c21-13-5-7-14(8-6-13)24-25-16(10-22)19-23-17(11-28-19)15-9-12-3-1-2-4-18(12)27-20(15)26/h1-9,11,24H/b25-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOSTURIRTZNJC-XYGWBWBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=N\NC4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbohydrazonoyl cyanide |
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